4-(2,2,3,3-tetrafluorocyclobutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3-Tetrafluorocyclobutyl)aniline is an organic compound characterized by the presence of a tetrafluorocyclobutyl group attached to an aniline moiety. This compound is notable for its unique structural features, which include a cyclobutyl ring substituted with four fluorine atoms. The presence of fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline typically involves the following steps:
Formation of the Tetrafluorocyclobutyl Intermediate: The cyclobutyl ring is fluorinated using reagents such as tetrafluoromethane or sulfur tetrafluoride under controlled conditions.
Coupling with Aniline: The tetrafluorocyclobutyl intermediate is then coupled with aniline through a nucleophilic substitution reaction. This step often requires the use of a catalyst, such as palladium, and may be carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
4-(2,2,3,3-Tetrafluorocyclobutyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2,3,4-Trifluoroaniline: Similar in structure but with three fluorine atoms on the aniline ring.
2,2,3,3-Tetrafluorocyclobutylbenzene: Similar cyclobutyl ring but attached to a benzene ring instead of an aniline moiety.
Uniqueness: 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline is unique due to the combination of a tetrafluorocyclobutyl group and an aniline moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1824276-89-2 |
---|---|
Molecular Formula |
C10H9F4N |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.